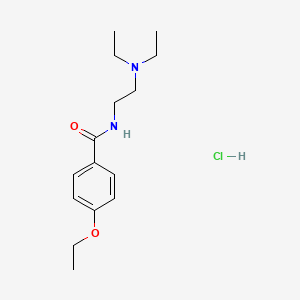
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride is a chemical compound with the molecular formula C15H25ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, an ethoxy group, and a benzamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride typically involves the reaction of 4-ethoxybenzoic acid with N-(2-(diethylamino)ethyl)amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an antiarrhythmic agent due to its structural similarity to procainamide.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to interact with ion channels and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as contraction and conduction in cardiac tissues .
相似化合物的比较
Similar Compounds
Procainamide: Shares structural similarities but differs in the presence of an ethoxy group instead of an amino group.
Lidocaine: Another antiarrhythmic agent with a different structural framework.
Benzocaine: A local anesthetic with a similar benzamide moiety but lacks the diethylamino group.
Uniqueness
N-(2-(Diethylamino)ethyl)-4-ethoxybenzamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
81029-00-7 |
|---|---|
分子式 |
C15H25ClN2O2 |
分子量 |
300.82 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-ethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
InChI 键 |
DBBNMTPWROZAFK-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)OCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


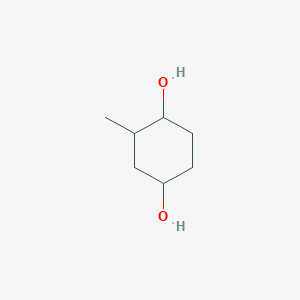
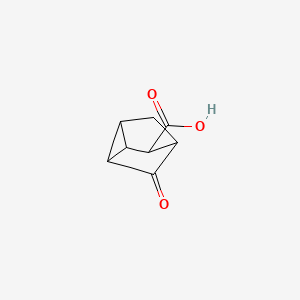
![4-methoxy-N-[2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B11997716.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997729.png)
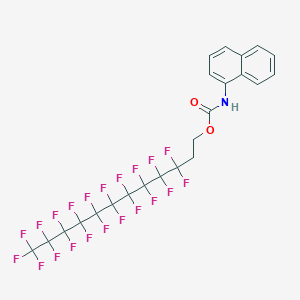
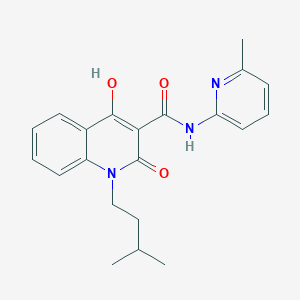

![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
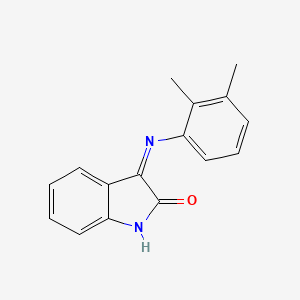
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11997806.png)
